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Compound of Interest

Compound Name:

3-[4-(N,N-

Dimethylaminocarbonyl)phenyl]ph

enol

CAS No.: 1261896-45-0

Cat. No.: B6370416

Get Quote

Introduction & Chemical Profile[1][2]
CAS 1261896-44-9 is a functionalized biaryl scaffold characterized by a phenolic hydroxyl

group on one ring and a dimethyl-amide motif on the other. This dual-functionality makes it an

ideal precursor for divergent synthesis:

Phenolic -OH: A nucleophilic handle for O-alkylation, O-arylation, or conversion to a triflate

for further cross-coupling.

Dimethylamide: A robust, non-labile directing group that can modulate solubility and

metabolic stability, or be hydrolyzed to a carboxylic acid under forcing conditions.
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Property Specification

CAS Number 1261896-44-9

Chemical Name
4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-

carboxamide

Synonyms
SB-77234; 4-[3-(N,N-

Dimethylaminocarbonyl)phenyl]phenol

Molecular Formula C₁₅H₁₅NO₂

Molecular Weight 241.29 g/mol

Appearance Off-white to pale yellow solid

Solubility
Soluble in DMSO, DMF, Methanol; Sparingly

soluble in Water

Strategic Value in Drug Discovery
The biaryl amide motif is ubiquitous in modern pharmacopeia. It serves as the core

pharmacophore in:

Kinase Inhibitors: Mimicking the ATP-binding hinge region or the hydrophobic back pocket.

TPO Receptor Agonists: Structurally analogous to Eltrombopag intermediates.

PROTAC Linkers: The rigid biaryl spacer provides defined geometry for E3 ligase

recruitment.

Synthetic Utility & Mechanism
The synthesis of CAS 1261896-44-9 typically involves a Suzuki-Miyaura Cross-Coupling

reaction. The choice of reagents is critical to prevent catalyst poisoning by the free phenol and

to ensure the stability of the amide bond.

Mechanistic Pathway[6]
Oxidative Addition: Palladium(0) inserts into the aryl halide bond (typically 3-bromo-N,N-

dimethylbenzamide).
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Transmetallation: The activated palladium species reacts with the aryl boronic acid (4-

hydroxyphenylboronic acid) in the presence of a base.

Reductive Elimination: The biaryl bond is formed, regenerating the Pd(0) catalyst.

Critical Control Point: The free phenolic hydroxyl group can coordinate to Palladium, potentially

reducing turnover frequency (TOF). Using a protected phenol (e.g., 4-benzyloxyphenylboronic

acid) or a bulky phosphine ligand (e.g., SPhos, XPhos) is often required for high yields.

Diagram: Synthetic Pathway & Logic

3-Bromo-N,N-dimethylbenzamide
(Electrophile)

Pd(dppf)Cl2 / K2CO3
(Catalytic Cycle)

Oxidative Addition

4-Hydroxyphenylboronic Acid
(Nucleophile)

Transmetallation
Pd-Biaryl Complex
(Transient Species)

CAS 1261896-44-9
(Target Scaffold)

Reductive Elimination O-Alkylation / Functionalization
(Drug Synthesis)

Library Generation

Click to download full resolution via product page

Caption: Logical flow of Suzuki-Miyaura coupling to generate CAS 1261896-44-9 and its

downstream utility.

Detailed Experimental Protocols
Protocol A: Synthesis of CAS 1261896-44-9 (Biaryl Core
Formation)
Objective: To synthesize the core scaffold on a gram scale with >95% purity.

Reagents:

3-Bromo-N,N-dimethylbenzamide (1.0 eq)

4-Hydroxyphenylboronic acid (1.2 eq)[1]

Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq)

Potassium Carbonate (K₂CO₃) (2.5 eq)
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Solvent System: 1,4-Dioxane : Water (4:1 v/v)

Step-by-Step Procedure:

Inertion: Charge a 250 mL round-bottom flask with 3-bromo-N,N-dimethylbenzamide (10

mmol, 2.28 g), 4-hydroxyphenylboronic acid (12 mmol, 1.66 g), and K₂CO₃ (25 mmol, 3.45

g). Evacuate and backfill with Nitrogen (N₂) three times.

Why? Oxygen poisons the Pd(0) species, leading to homocoupling side products.

Solvation: Add degassed 1,4-Dioxane (40 mL) and Water (10 mL) via syringe.

Why? The biphasic system dissolves the inorganic base while solubilizing the organic

reactants.

Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.3 mmol, 245 mg) quickly under N₂ flow.

Reaction: Heat the mixture to 90°C for 4-6 hours. Monitor by TLC (5% MeOH in DCM) or

HPLC.

Checkpoint: The starting bromide should disappear. A new spot (Rf ~0.3) corresponding to

the phenol product will appear.

Work-up: Cool to room temperature. Acidify carefully with 1N HCl to pH ~6 (to protonate the

phenoxide). Extract with Ethyl Acetate (3 x 50 mL).

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify

via flash column chromatography (Gradient: 0-5% Methanol in Dichloromethane).

Yield Expectation: 75-85% (1.8 - 2.0 g).

Protocol B: Downstream Functionalization (O-
Alkylation)
Objective: To attach a pharmacophore (e.g., alkyl halide linker) to the phenolic oxygen.

Reagents:

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6370416?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


CAS 1261896-44-9 (1.0 eq)

Alkyl Halide (e.g., 2-bromoethyl methyl ether) (1.2 eq)

Cesium Carbonate (Cs₂CO₃) (2.0 eq)

Solvent: DMF (anhydrous)

Procedure:

Dissolve CAS 1261896-44-9 (1.0 mmol) in anhydrous DMF (5 mL).

Add Cs₂CO₃ (2.0 mmol). Stir at room temperature for 15 min.

Why? Cs₂CO₃ is superior for phenol alkylation due to the "cesium effect" (higher solubility

and loose ion pairing).

Add the Alkyl Halide (1.2 mmol). Heat to 60°C for 2-4 hours.

Self-Validating Check: Monitor the disappearance of the phenol peak in HPLC. The product

will be less polar.

Troubleshooting & Optimization
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Issue Probable Cause Corrective Action

Low Yield (<50%) Catalyst poisoning by Phenol

Use 4-Benzyloxyphenylboronic

acid instead, then deprotect

(H₂/Pd-C) after coupling.

Protodeboronation Reaction temperature too high

Lower temperature to 80°C;

ensure base concentration is

not excessive.

Incomplete Conversion Oxygen in solvent
Sparge solvents with Argon for

20 mins prior to use.

Product Impurity Pd residues

Treat crude product with a

metal scavenger (e.g.,

SiliaMetS® Thiol) or wash with

aqueous L-Cysteine.

Safety & Handling
CAS 1261896-44-9: Treat as a potential irritant. Wear gloves and safety glasses. Avoid

inhalation of dust.

Palladium Catalysts: Sensitizers. Handle in a fume hood.

Boronic Acids: Generally low toxicity but can be irritating.
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(Note: Specific patent literature directly citing CAS 1261896-44-9 is proprietary to supplier

catalogs; the protocols above are derived from standard methodologies for this specific

chemical class.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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